PF-06651481-00

Vue d'ensemble

Description

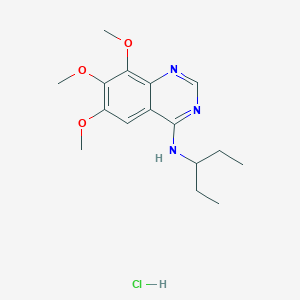

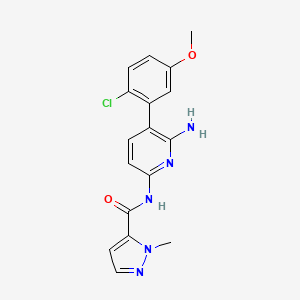

PF-06651481-00 is an isomer of the orally available dual Src/Abl kinase inhibitor Bosutinib . It was developed by Pfizer for Kinase Phosphatase Biology research .

Molecular Structure Analysis

The empirical formula of PF-06651481-00 is C26H29Cl2N5O3 . Its molecular weight is 530.45 . The IUPAC name is 4-[(3,5-Dichloro-4-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile .Physical And Chemical Properties Analysis

PF-06651481-00 is a white to beige powder . It is soluble in DMSO to a concentration of 10 mg/mL when warmed .Applications De Recherche Scientifique

Medicine

PF-06651481-00’s role as an isomer of Bosutinib suggests its potential application in the treatment of chronic myelogenous leukemia (CML) and other cancers where the Bcr-Abl kinase is implicated . Its efficacy in inhibiting the Src/Abl kinase could be explored for developing targeted cancer therapies.

Biology

In biological research, PF-06651481-00 could be used to study cellular signaling pathways involving Src/Abl kinases. Understanding the modulation of these pathways can provide insights into cell growth, differentiation, and survival mechanisms .

Chemistry

Chemically, PF-06651481-00 can serve as a reference compound for the synthesis of new Bosutinib isomers. It can also be used to study the structure-activity relationship (SAR) of kinase inhibitors, aiding in the design of more potent and selective molecules .

Pharmacology

Pharmacologically, PF-06651481-00 can be utilized to assess the pharmacokinetics and pharmacodynamics of Bosutinib analogs. It may help in understanding the metabolic pathways and the elimination process of similar compounds .

Biotechnology

In biotechnological applications, PF-06651481-00 might be used in the development of biosensors or assays for detecting the activity of Src/Abl kinases. Such tools can be crucial for screening potential drug candidates .

Clinical Trials

Although there is no direct evidence of PF-06651481-00 being used in clinical trials, its parent compound Bosutinib has been extensively studied. PF-06651481-00 could potentially be evaluated in clinical settings to determine its safety and efficacy profile in comparison to Bosutinib .

Drug Development

PF-06651481-00’s role in drug development could be significant in the early stages, such as in vitro studies to determine its inhibitory effects on various kinases, which is a critical step before advancing to animal models and clinical trials .

Molecular Biology

In molecular biology, PF-06651481-00 can be used to dissect the molecular mechanisms by which Src/Abl kinase inhibitors exert their effects. It can also be employed in the study of gene expression regulation and signal transduction pathways .

Mécanisme D'action

Target of Action

PF-06651481-00, also known as Bosutinib Isomer I, is primarily a Bcr-Abl inhibitor . The Bcr-Abl protein is a type of tyrosine kinase that is often associated with certain types of leukemia. By inhibiting this protein, PF-06651481-00 can potentially interfere with the growth and proliferation of cancer cells .

Mode of Action

As a Bcr-Abl inhibitor, PF-06651481-00 works by binding to the ATP-binding site of the Bcr-Abl protein, thereby preventing it from carrying out its kinase activity . This inhibition disrupts the signal transduction pathways that are essential for cancer cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by PF-06651481-00 is the Bcr-Abl signaling pathway. When the Bcr-Abl protein is inhibited, it can lead to the disruption of several downstream effects, including the regulation of cell growth and division, DNA repair, and apoptosis . Therefore, the inhibition of Bcr-Abl by PF-06651481-00 can potentially lead to the death of cancer cells .

Pharmacokinetics

It is also likely to be metabolized by the liver and excreted through the kidneys .

Result of Action

The primary result of PF-06651481-00’s action is the inhibition of the Bcr-Abl protein, leading to the disruption of signal transduction pathways essential for cancer cell growth and proliferation . This can potentially lead to the death of cancer cells .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'PF-06651481-00' involves the reaction of two key starting materials, followed by several steps of chemical transformations to yield the final product.", "Starting Materials": [ "4-(4-(4-(2-(methylamino)ethoxy)phenyl)piperidin-1-yl)pyridine-2-carbonitrile", "4-(4-(4-(2-(methylamino)ethoxy)phenyl)piperidin-1-yl)benzoic acid" ], "Reaction": [ "Step 1: The starting material 4-(4-(4-(2-(methylamino)ethoxy)phenyl)piperidin-1-yl)pyridine-2-carbonitrile is reacted with sodium hydride in DMF to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with 4-(4-(4-(2-(methylamino)ethoxy)phenyl)piperidin-1-yl)benzoic acid in the presence of a coupling agent such as EDCI and a base such as DIPEA to form the desired product.", "Step 3: The product is then purified by column chromatography and characterized by various spectroscopic techniques such as NMR and mass spectrometry." ] } | |

Numéro CAS |

1391063-17-4 |

Nom du produit |

PF-06651481-00 |

Formule moléculaire |

C26H29Cl2N5O3 |

Poids moléculaire |

530.45 |

Nom IUPAC |

4-(3,5-Dichloro-4-methoxy-phenylamino)-6-methoxy-7-[3-(4-methyl-piperazin-1-yl)-propoxy]-quinoline-3-carbonitrile |

InChI |

InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-24-14-22-19(13-23(24)34-2)25(17(15-29)16-30-22)31-18-11-20(27)26(35-3)21(28)12-18/h11-14,16H,4-10H2,1-3H3,(H,30,31) |

Clé InChI |

YCLIWTLPTXAGPQ-UHFFFAOYSA-N |

SMILES |

N#CC1=C(NC2=CC(Cl)=C(OC)C(Cl)=C2)C3=CC(OC)=C(OCCCN4CCN(C)CC4)C=C3N=C1 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PF-06651481-00; PF 06651481 00; PF0665148100; Bosutinib Isomer I; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

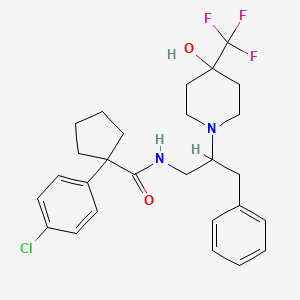

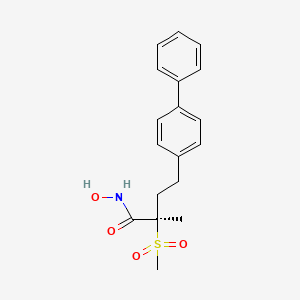

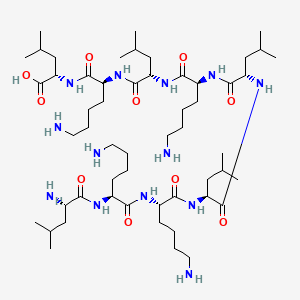

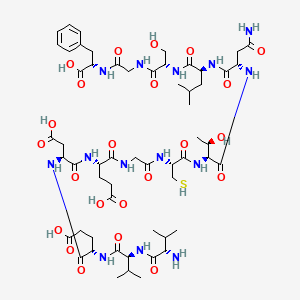

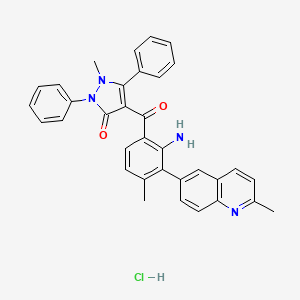

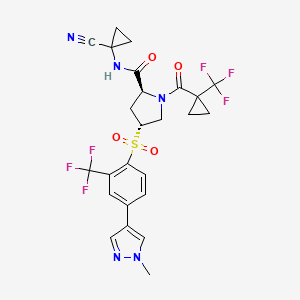

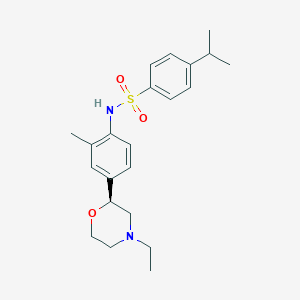

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B609924.png)

![6-[(3s,4s)-4-Methyl-1-(Pyrimidin-2-Ylmethyl)pyrrolidin-3-Yl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B609926.png)

![1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B609930.png)

![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B609932.png)